Cas no 951911-81-2 (2-(2-Chlorobenzyl)sulfonylbenzoic Acid)

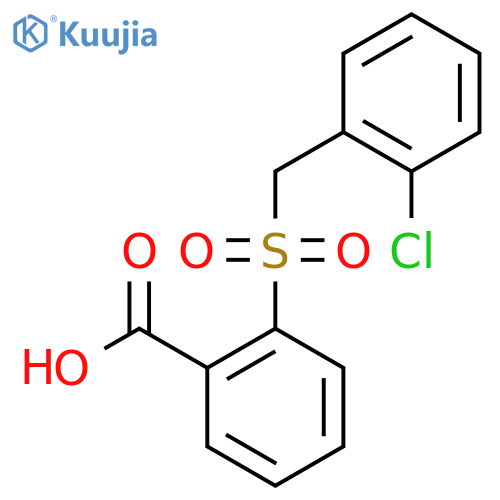

951911-81-2 structure

商品名:2-(2-Chlorobenzyl)sulfonylbenzoic Acid

CAS番号:951911-81-2

MF:C14H11ClO4S

メガワット:310.752742052078

MDL:MFCD09905255

CID:4722859

2-(2-Chlorobenzyl)sulfonylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-[(2-CHLOROBENZYL)SULFONYL]BENZOIC ACID

- 2-((2-Chlorobenzyl)sulfonyl)benzoic acid

- 2-{[(2-chlorophenyl)methyl]sulfonyl}benzoic acid

- STL257453

- SBB072917

- BBL022677

- ST086293

- 2-[(2-chlorophenyl)methanesulfonyl]benzoic acid

- benzoic acid, 2-[[(2-chlorophenyl)methyl]sulfonyl]-

- 2-(2-Chlorobenzyl)sulfonylbenzoic Acid

-

- MDL: MFCD09905255

- インチ: 1S/C14H11ClO4S/c15-12-7-3-1-5-10(12)9-20(18,19)13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)

- InChIKey: JWIMQEORJZAZMA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1CS(C1C=CC=CC=1C(=O)O)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 443

- トポロジー分子極性表面積: 79.8

2-(2-Chlorobenzyl)sulfonylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C050465-1000mg |

2-[(2-Chlorobenzyl)sulfonyl]benzoic Acid |

951911-81-2 | 1g |

$ 480.00 | 2022-06-06 | ||

| abcr | AB384344-5g |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid; . |

951911-81-2 | 5g |

€637.00 | 2025-02-17 | ||

| abcr | AB384344-10g |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid; . |

951911-81-2 | 10g |

€1037.00 | 2025-02-17 | ||

| abcr | AB384344-5 g |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |

951911-81-2 | 5 g |

€656.50 | 2023-07-19 | ||

| A2B Chem LLC | AJ02374-5g |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |

951911-81-2 | >95% | 5g |

$787.00 | 2024-07-18 | |

| A2B Chem LLC | AJ02374-10g |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |

951911-81-2 | >95% | 10g |

$1134.00 | 2024-07-18 | |

| abcr | AB384344-500mg |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid; . |

951911-81-2 | 500mg |

€205.00 | 2025-02-17 | ||

| Ambeed | A869885-1g |

2-((2-Chlorobenzyl)sulfonyl)benzoic acid |

951911-81-2 | 97% | 1g |

$178.0 | 2024-08-02 | |

| A2B Chem LLC | AJ02374-1g |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |

951911-81-2 | >95% | 1g |

$439.00 | 2024-07-18 | |

| abcr | AB384344-10 g |

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid |

951911-81-2 | 10 g |

€1,074.00 | 2023-07-19 |

2-(2-Chlorobenzyl)sulfonylbenzoic Acid 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

951911-81-2 (2-(2-Chlorobenzyl)sulfonylbenzoic Acid) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:951911-81-2)2-(2-Chlorobenzyl)sulfonylbenzoic Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0